5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The coupling of the brominated furan and the thiophene derivative can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Hydroxylation and Amidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxyacetophenone: A compound with a similar bromine and hydroxyl functional group, used in the preparation of metallocene complexes.
3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: A compound with a similar thiophene ring structure, used in material science.
Uniqueness
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is unique due to the combination of its structural features, including the furan ring, thiophene ring, and bromine atom. This combination imparts specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c15-13-4-3-11(19-13)14(18)16-7-5-10(6-8-17)12-2-1-9-20-12/h1-4,9-10,17H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIYDLCDFMUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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